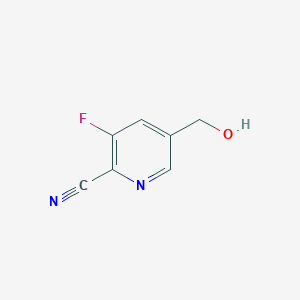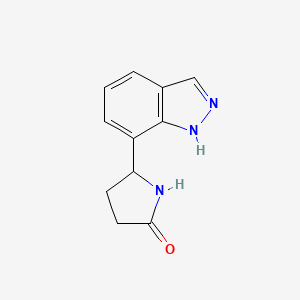
5-(1H-Indazol-7-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-Indazol-7-yl)pyrrolidin-2-one is a heterocyclic compound that features both an indazole and a pyrrolidinone moiety. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while pyrrolidinone is a five-membered lactam. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines to form indazoles . The pyrrolidinone ring can be introduced through a multi-component reaction involving the Ugi/olefination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity while minimizing byproducts and waste.
化学反应分析
Types of Reactions
5-(1H-Indazol-7-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indazole or pyrrolidinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring of the indazole.
Common Reagents and Conditions
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions for substitution reactions often involve catalysts like palladium (Pd) and solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indazole ring.
科学研究应用
5-(1H-Indazol-7-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Indazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 5-(1H-Indazol-7-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, indazole derivatives can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other proteins and receptors, modulating various biological pathways.
相似化合物的比较
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomer of indazole with distinct properties.
Pyrrolidin-2-one: The lactam moiety present in the compound.
Uniqueness
5-(1H-Indazol-7-yl)pyrrolidin-2-one is unique due to the combination of the indazole and pyrrolidinone moieties, which may confer distinct biological activities and chemical properties compared to its individual components .
属性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
5-(1H-indazol-7-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H11N3O/c15-10-5-4-9(13-10)8-3-1-2-7-6-12-14-11(7)8/h1-3,6,9H,4-5H2,(H,12,14)(H,13,15) |
InChI 键 |
YCDPWCJNCJFFEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC1C2=CC=CC3=C2NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


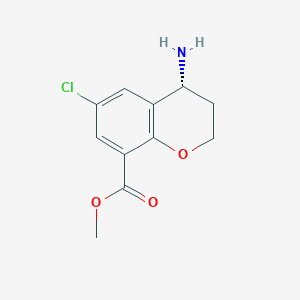
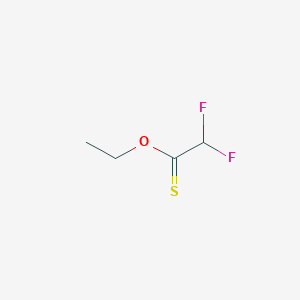
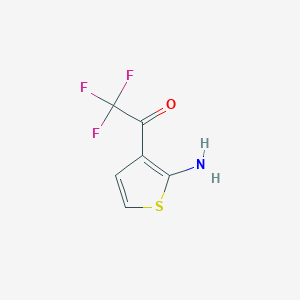
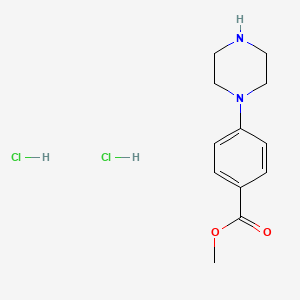
![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

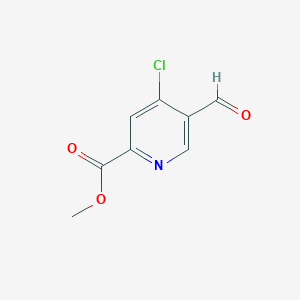
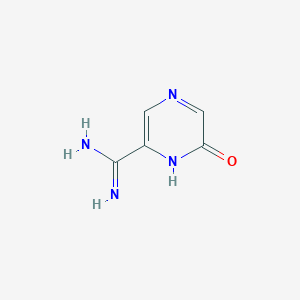
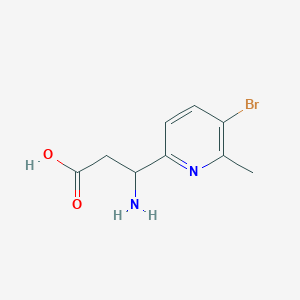
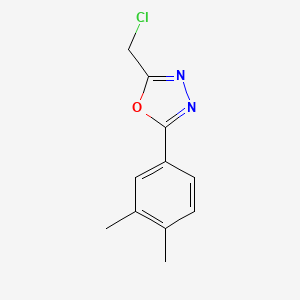
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)
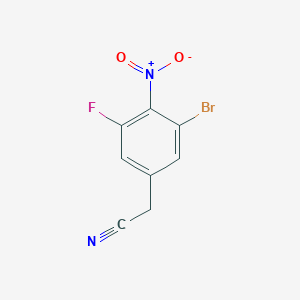
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B12969289.png)
